molecular formula C7H7F3IN3 B2844541 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 2418733-58-9

3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No. B2844541
CAS RN: 2418733-58-9
M. Wt: 317.054
InChI Key: NYHXDOZVLRHOKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon bonds, and it has been used in the synthesis of similar compounds .

Scientific Research Applications

Electrophilic N-trifluoromethylation

3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives are used in the electrophilic N-trifluoromethylation of azoles, a significant reaction for introducing the trifluoromethyl group into heterocyclic compounds. This method provides an efficient way to access NCF3 compounds, which are challenging to synthesize through other means. The optimized procedure involves in situ silylation followed by acid-catalyzed CF3 transfer, broadening the scope of trifluoromethylated products accessible for further research and development in pharmaceutical and material sciences (Niedermann et al., 2012).

Synthesis of Fluorinated Pyrazolo[1,5-a]pyrimidines

Another study demonstrates a novel synthesis route for 7-trifluoromethyl-2,5-disubstituted pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate. This two-step process efficiently yields a library of new fluorinated compounds of biological interest, highlighting the versatility of 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in synthesizing biologically active molecules (Jismy et al., 2018).

Development of Energetic Materials

Electrophilic iodination using 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives has been applied to synthesize polyiodo pyrazole compounds with high iodine content. This methodology is crucial for developing high-iodine compounds and energetic materials, offering a broad scope of iodination across different substrates and yielding products with promising characteristics for energetic applications (Chand et al., 2016).

Liquid-phase Synthesis for Combinatorial Libraries

The compound's derivatives have been utilized in liquid-phase synthesis to create combinatorial libraries of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine carboxamides. This approach demonstrates the compound's utility in facilitating the assembly of large-scale libraries for high-throughput screening, a crucial step in drug discovery and development (Dalinger et al., 2005).

Mechanism of Action

Target of Action

The primary target of 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain and peripheral tissues. It is an important target in the field of neurodegenerative disorders .

Mode of Action

The compound interacts with its target, MAO-B, by binding to it and inhibiting its activity This inhibition results in decreased metabolism of monoamine neurotransmitters, leading to their increased availability in the synaptic cleft

Biochemical Pathways

The inhibition of MAO-B affects the metabolic pathways of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in various physiological functions including mood regulation, cognition, and motor control. By inhibiting MAO-B, the compound potentially impacts these functions by modulating the levels of these neurotransmitters .

Pharmacokinetics

It is known that the compound has a molecular weight of 45712

Result of Action

The inhibition of MAO-B by 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine leads to an increase in the levels of monoamine neurotransmitters. This can result in various molecular and cellular effects, depending on the specific neurotransmitter and the location of its action. For example, increased dopamine levels could potentially have effects on mood and motor control .

properties

IUPAC Name

3-iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3IN3/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h3,5,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHXDOZVLRHOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

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